molecular formula C21H22F2N4O3 B5020061 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5020061
M. Wt: 416.4 g/mol
InChI Key: RXRGXQWLGAJNSN-UHFFFAOYSA-N
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Description

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features both a piperazine and a pyrrolidine ring These structures are often found in pharmacologically active compounds, making this compound of interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine and piperazine rings, followed by their functionalization with fluorine and nitro groups. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Red

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3/c22-16-5-3-4-15(12-16)21(28)26-10-8-25(9-11-26)19-14-18(24-6-1-2-7-24)17(23)13-20(19)27(29)30/h3-5,12-14H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGXQWLGAJNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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